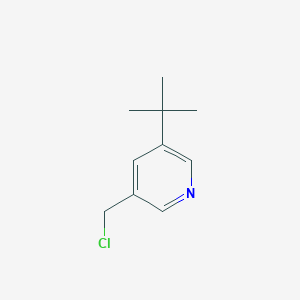

3-(tert-Butyl)-5-(chloromethyl)pyridine

Description

Overview of Pyridine (B92270) Chemistry and Chloromethyl Pyridine Scaffolds in Modern Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. researchgate.netnih.gov Its unique electronic structure, characterized by a combination of aromaticity and the electron-withdrawing nature of the nitrogen atom, imparts a distinct reactivity profile. The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) and more prone to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. nih.gov This reactivity is harnessed in a multitude of synthetic transformations.

Pyridine and its derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. chemicalbook.comdovepress.com Their ability to act as ligands for metal catalysts, as basic catalysts themselves, and as key pharmacophores underscores their versatility. researchgate.netnih.gov

Chloromethyl pyridine scaffolds, such as 3-(chloromethyl)pyridine (B1204626) and 2-chloro-5-(chloromethyl)pyridine, are highly valued reactive intermediates. chemicalbook.comgoogle.compatsnap.com The chloromethyl group, being a benzylic-like halide, is an excellent electrophile for nucleophilic substitution reactions. organic-chemistry.orgwikipedia.orgkhanacademy.org This functional group provides a convenient "handle" for the introduction of a wide variety of other functionalities, including amines, ethers, thioethers, and carbon-based substituents. This synthetic flexibility makes chloromethyl pyridines crucial building blocks for the construction of more complex molecular architectures. researchgate.net

The Unique Role of the tert-Butyl Substituent in Pyridine Systems: Steric and Electronic Considerations

The tert-butyl group is a bulky, non-polar substituent that exerts profound steric and electronic effects on aromatic systems. acs.org When attached to a pyridine ring, its primary influence is steric hindrance. This bulkiness can direct the regioselectivity of reactions by blocking access to adjacent positions, and it can also influence the conformational preferences of the molecule. acs.org

Electronically, the tert-butyl group is weakly electron-donating through an inductive effect. In the context of a pyridine ring, this can slightly increase the electron density of the aromatic system, although this effect is often overshadowed by its steric influence. researchgate.net A key consequence of the tert-butyl group's properties is its ability to enhance the lipophilicity of a molecule, a critical parameter in drug design that affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. dovepress.com Furthermore, the steric bulk of the tert-butyl group can provide a "metabolic shield," protecting nearby functional groups from enzymatic degradation and thereby increasing the in vivo stability of a drug molecule.

Rationale for Comprehensive Academic Investigation into 3-(tert-Butyl)-5-(chloromethyl)pyridine as a Reactive Intermediate

The academic investigation into this compound is driven by the strategic combination of its functional components. The pyridine core provides a foundational scaffold with inherent biological relevance and well-understood chemical properties. researchgate.netsemanticscholar.org The chloromethyl group at the 5-position serves as a versatile reactive site for a plethora of nucleophilic substitution reactions, allowing for the facile introduction of diverse molecular fragments. organic-chemistry.orgwikipedia.orgkhanacademy.org

The tert-butyl group at the 3-position introduces a unique set of steric and electronic properties. Its bulk can influence the reactivity of the nearby chloromethyl group and can be strategically employed to fine-tune the physicochemical properties of downstream products. acs.orgrsc.org For instance, in the context of medicinal chemistry, the tert-butyl group can be used to probe steric pockets in protein binding sites and to enhance metabolic stability and oral bioavailability. dovepress.com

The specific 3,5-disubstitution pattern is also of strategic importance. It allows for the elaboration of molecules with a defined spatial arrangement of functional groups, which is crucial for optimizing interactions with biological targets. The combination of a reactive handle (chloromethyl) and a sterically demanding, lipophilic group (tert-butyl) on a biologically relevant pyridine scaffold makes this compound a highly attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Scope and Objectives of Advanced Chemical Research into the Compound's Synthetic Utility and Reactivity

Advanced chemical research focused on this compound would likely encompass several key objectives:

Development of Efficient Synthetic Routes: A primary objective would be the development of a robust and scalable synthesis of the title compound. This would likely involve the exploration of various synthetic strategies, potentially starting from readily available precursors such as 3-tert-butylpyridine or other suitably substituted pyridines. The optimization of reaction conditions to maximize yield and minimize byproducts would be a key focus.

Exploration of Reactivity Profiles: A thorough investigation of the compound's reactivity towards a diverse range of nucleophiles would be a central goal. This would involve studying the kinetics and thermodynamics of these reactions to understand the influence of the tert-butyl group on the reactivity of the chloromethyl moiety. The table below illustrates the potential scope of such an investigation.

| Nucleophile Type | Example Nucleophile | Expected Product Class |

| Oxygen | Sodium methoxide | Ether |

| Nitrogen | Ammonia (B1221849) | Primary amine |

| Sulfur | Sodium thiophenoxide | Thioether |

| Carbon | Sodium cyanide | Nitrile |

Application in Target-Oriented Synthesis: A major objective would be to demonstrate the synthetic utility of this compound as a building block in the synthesis of complex, high-value molecules. This could involve its incorporation into novel pharmaceutical lead compounds, agrochemicals, or functional materials.

Physicochemical and Spectroscopic Characterization: A fundamental aspect of the research would be the complete characterization of the compound and its derivatives. The table below outlines the expected spectroscopic data for this compound.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons, the chloromethyl protons, and the aromatic protons on the pyridine ring. |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, the chloromethyl carbon, and the carbons of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H bonds (aliphatic and aromatic), C=C and C=N bonds of the pyridine ring, and the C-Cl bond. |

The successful achievement of these objectives would solidify the position of this compound as a valuable tool in the arsenal (B13267) of the modern synthetic chemist.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

3-tert-butyl-5-(chloromethyl)pyridine |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,5H2,1-3H3 |

InChI Key |

ACNCHZGPIUUBBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Tert Butyl 5 Chloromethyl Pyridine

Retrosynthetic Analysis and Key Disconnections Leading to the Compound's Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 3-(tert-Butyl)-5-(chloromethyl)pyridine, the primary disconnections involve the carbon-nitrogen bonds of the pyridine (B92270) ring and the carbon-carbon and carbon-chlorine bonds of the substituents.

A logical retrosynthetic approach would first disconnect the chloromethyl group, leading to the precursor (5-(tert-butyl)pyridin-3-yl)methanol (B8740604). This simplifies the synthesis to the formation of a substituted pyridyl alcohol. Further disconnection of the tert-butyl group from the pyridine ring would lead to a simpler pyridine derivative. However, the introduction of a tert-butyl group onto a pre-formed pyridine ring can be challenging.

A more convergent strategy involves constructing the pyridine ring from acyclic precursors already bearing the required functionalities or their precursors. This approach, often based on variations of the Hantzsch pyridine synthesis or related multicomponent reactions, allows for greater control over the substitution pattern.

Key Disconnections:

C-Cl bond: this compound can be synthesized from (5-(tert-butyl)pyridin-3-yl)methanol.

C-C bond (tert-Butyl): 3-tert-Butylpyridine can be a precursor, with subsequent functionalization at the 5-position.

Pyridine Ring Formation: Acyclic precursors can be condensed to form the substituted pyridine ring directly.

Precursor Synthesis and Starting Material Considerations for Diverse Synthetic Routes

Development of Methodologies for Introduction of the tert-Butyl Moiety onto the Pyridine Ring

The introduction of a tert-butyl group onto a pyridine ring can be achieved through several methods. Direct tert-butylation of pyridine often leads to a mixture of isomers and is generally low-yielding due to the electron-deficient nature of the pyridine ring. A more controlled approach involves the synthesis of a pyridine ring from a precursor already containing the tert-butyl group.

One reported synthesis of 3-tert-butylpyridine involves a five-step sequence starting from neopentyl alcohol. This method includes the cycloaddition of α-tert-butylacrolein with butyl vinyl ether, followed by conversion of the resulting dihydropyran derivative into the desired pyridine.

Another strategy involves the use of organometallic reagents. For example, tert-butyl lithium can react with pyridine derivatives, although this often favors substitution at the 2- and 6-positions due to the directing effect of the nitrogen atom. wikipedia.org

A plausible route to a key intermediate, 5-(tert-butyl)nicotinic acid, could involve the oxidation of a suitable precursor, such as 3-methyl-5-tert-butylpyridine. Nicotinic acid itself is produced industrially by the oxidation of 3-picoline (3-methylpyridine). wikipedia.orgnih.gov

Strategies for Regioselective Chloromethylation of Substituted Pyridines

The chloromethylation of pyridine rings requires careful control to achieve the desired regioselectivity. Direct chloromethylation of pyridine is often difficult and can lead to quaternization of the nitrogen atom. A more common and reliable method involves the conversion of a hydroxymethyl group into a chloromethyl group.

A general and widely used method for this transformation is the reaction of the corresponding alcohol with thionyl chloride (SOCl₂). This reaction typically proceeds with good yield. For instance, a patented method describes the synthesis of 3-(chloromethyl)pyridine (B1204626) hydrochloride by reacting 3-pyridinemethanol (B1662793) with thionyl chloride. google.com This suggests that (5-(tert-butyl)pyridin-3-yl)methanol would be a suitable precursor for this compound.

Alternative chlorinating agents can also be employed. For example, phosphorus pentachloride (PCl₅) in the presence of a catalyst like phenylphosphonic dichloride has been used for the chlorination of β-methylpyridine compounds. google.com

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a minimal number of steps, either through one-pot reactions or efficient multi-step pathways.

Exploration of One-Pot Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. For the synthesis of polysubstituted pyridines, several one-pot methodologies have been developed. These often involve multicomponent reactions where acyclic precursors are combined to form the pyridine ring with the desired substituents in a single step.

While a specific one-pot synthesis for this compound is not readily found in the literature, the principles of reactions like the Bohlmann-Rahtz pyridine synthesis could be adapted. google.com This would involve the condensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) or an ammonia source, where the precursors are carefully chosen to bear the tert-butyl and a masked chloromethyl functionality.

Multi-Step Synthetic Pathways and Isolation of Intermediates

A plausible and controllable multi-step synthesis of this compound can be proposed based on analogous transformations of other pyridine derivatives. A likely pathway would involve the following key steps, with the isolation and purification of intermediates to ensure the purity of the final product.

A potential synthetic route is outlined below:

Synthesis of 5-(tert-Butyl)nicotinic acid: This can be achieved through various methods, including the oxidation of 3-methyl-5-tert-butylpyridine. The synthesis of nicotinic acid from 3-picoline is a well-established industrial process. wikipedia.orgnih.gov

Esterification: The resulting 5-(tert-butyl)nicotinic acid can be converted to its corresponding ester, for example, the methyl or ethyl ester, to facilitate the subsequent reduction step.

Reduction to Alcohol: The ester of 5-(tert-butyl)nicotinic acid can be reduced to (5-(tert-butyl)pyridin-3-yl)methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a Lewis acid. google.com

Chlorination: The final step involves the conversion of the alcohol, (5-(tert-butyl)pyridin-3-yl)methanol, to the target compound, this compound. This is typically achieved using thionyl chloride (SOCl₂). google.com

This multi-step approach allows for the purification of each intermediate, ensuring the final product's high purity.

Table of Synthetic Intermediates and Reagents

| Compound Name | Structure | Role in Synthesis |

| 3-Picoline | Starting Material | |

| 5-(tert-Butyl)nicotinic acid | Intermediate | |

| Methyl 5-(tert-butyl)nicotinate | Intermediate | |

| (5-(tert-Butyl)pyridin-3-yl)methanol | Precursor | |

| Thionyl chloride | SOCl₂ | Chlorinating Agent |

| This compound | Target Compound |

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficient synthesis of this compound hinges on the careful optimization of several key reaction parameters. A common synthetic route involves the chlorination of the corresponding hydroxymethyl precursor, 3-(tert-butyl)-5-(hydroxymethyl)pyridine. This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). nih.govorganic-chemistry.org The optimization of this process is crucial for maximizing yield, minimizing by-product formation, and ensuring a scalable and cost-effective synthesis.

Investigation of Solvent Effects and Temperature Regimes

The choice of solvent plays a pivotal role in the outcome of the chlorination reaction. A variety of solvents can be employed, with the selection often depending on the specific chlorinating agent and the desired reaction temperature. Chlorinated solvents such as dichloromethane (B109758) (DCM) and chloroform (B151607) are frequently used due to their inertness and ability to dissolve both the starting material and the chlorinating agent. acsgcipr.org Aprotic polar solvents like N,N-dimethylformamide (DMF) can also be utilized, sometimes in catalytic amounts, to facilitate the reaction. researchgate.net

Temperature control is another critical factor. Chlorination reactions are often exothermic and require careful temperature management to prevent side reactions. The reaction temperature can range from ambient conditions to elevated temperatures, depending on the reactivity of the substrate and the chlorinating agent. google.comgoogle.com For instance, reactions with thionyl chloride may be initiated at lower temperatures and then gradually warmed to ensure controlled conversion. organic-chemistry.org Vapor phase chlorination at temperatures between 200°C and 500°C has also been reported for the synthesis of other chlorinated pyridines, offering a continuous process alternative. googleapis.com

| Parameter | Condition | Effect on Reaction |

| Solvent | Dichloromethane (DCM) | Inert, good solubility for reactants |

| Chloroform | Similar to DCM, effective for chlorination | |

| N,N-Dimethylformamide (DMF) | Can act as a catalyst, may increase reaction rate | |

| Temperature | Ambient to Elevated | Influences reaction rate and selectivity |

| Vapor Phase (200-500°C) | Allows for continuous processing |

Catalyst and Reagent Selection for Specific Transformations

The selection of the chlorinating agent and any accompanying catalyst is fundamental to achieving high selectivity for the desired chloromethyl product. Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of benzylic alcohols to their corresponding chlorides. organic-chemistry.orgnih.gov The reaction can be performed in the presence of a base like pyridine to neutralize the HCl gas generated during the reaction. researchgate.net Phosphorus oxychloride (POCl₃) is another viable option, particularly for large-scale, solvent-free chlorinations of hydroxy-pyridines, often carried out at elevated temperatures in a sealed reactor. nih.govresearchgate.net

| Reagent/Catalyst | Application | Key Features |

| Thionyl Chloride (SOCl₂) | Chlorination of hydroxymethyl group | Common, effective, can be used with a base |

| Phosphorus Oxychloride (POCl₃) | Chlorination of hydroxymethyl group | Suitable for solvent-free, large-scale reactions |

| Lewis Acids (e.g., FeCl₃, SnCl₄) | Catalytic chloromethylation | Can enhance reaction rate and selectivity |

| Metal Halides | Catalytic chlorination of pyridine ring | Broad range of effective catalysts available |

Pressure and Reaction Time Parameter Studies

The influence of pressure on the chlorination of pyridines has been investigated, with studies showing that conducting the reaction under elevated pressure can significantly improve efficiency and reduce reaction times compared to atmospheric pressure conditions. google.com Pressures ranging from 15 to 220 psig have been found to be beneficial, particularly in combination with elevated temperatures. google.com

Reaction time is another parameter that requires careful optimization. The progress of the reaction is typically monitored using analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion of the starting material and to minimize the formation of degradation products. Reaction times can vary from a few hours to over 40 hours depending on the specific conditions employed. google.comnih.gov

| Parameter | Range | Impact on Synthesis |

| Pressure | Atmospheric to 220 psig | Higher pressure can increase reaction rate and efficiency |

| Reaction Time | Hours to Days | Optimized to maximize yield and minimize by-products |

Advanced Purification Techniques for Laboratory and Pilot-Scale Synthesis

Obtaining this compound in high purity is essential for its use in subsequent synthetic steps. A combination of chromatographic and non-chromatographic techniques is often employed to remove unreacted starting materials, reagents, and by-products.

Chromatographic Separation Methodologies (e.g., Column Chromatography, preparative HPLC)

Column chromatography is a widely used technique for the purification of organic compounds on both laboratory and larger scales. emu.edu.trresearchgate.net For the purification of this compound, a stationary phase such as silica (B1680970) gel is typically used, with an eluent system chosen to provide optimal separation of the desired product from impurities. rsc.org The choice of eluent is critical and is often determined through preliminary analysis by thin-layer chromatography (TLC). Common solvent systems for the chromatography of pyridine derivatives include mixtures of non-polar solvents like hexanes with more polar solvents such as ethyl acetate. nih.govrsc.org

Preparative High-Performance Liquid Chromatography (HPLC) offers a higher resolution separation method for achieving very high purity, which can be crucial for pharmaceutical applications. nih.gov Reverse-phase columns, such as C18, are frequently used for the purification of pyridine derivatives. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as trifluoroacetic acid to improve peak shape. nih.gov

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate | General purification |

| Preparative HPLC | C18 Reverse-Phase | Water/Acetonitrile or Methanol (with modifiers) | High-purity applications |

Recrystallization and Distillation Strategies for Compound Purity

Recrystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For pyridine derivatives, common recrystallization solvents include alcohols (e.g., ethanol, methanol) and mixtures of solvents like hexane/ethyl acetate. jelsciences.com

Distillation is a suitable purification method for liquid compounds or those with a relatively low melting point. google.com The process separates components of a liquid mixture based on differences in their boiling points. For the purification of this compound, fractional distillation under reduced pressure may be employed to lower the boiling point and prevent thermal decomposition. researchgate.net This technique is particularly useful for removing non-volatile impurities or separating the product from solvents with significantly different boiling points.

Scalability Assessment of Synthetic Procedures for Research Applications

A common and scalable method for the preparation of chloromethylpyridines is the chlorination of the corresponding hydroxymethylpyridine using a chlorinating agent such as thionyl chloride (SOCl₂). This transformation is generally efficient and proceeds under relatively mild conditions. For research applications, this method can be readily scaled from milligram to multi-gram quantities.

Another potential route is the direct radical chlorination of the corresponding methylpyridine (picoline) derivative. However, this method can suffer from a lack of selectivity, leading to the formation of di- and trichlorinated byproducts, which can complicate purification, especially at a larger scale.

Table 1: Comparison of Scalable Chlorination Methods for Pyridine Derivatives

| Method | Precursor | Chlorinating Agent | Typical Solvents | Key Considerations for Scalability |

| Hydroxymethylpyridine Chlorination | 3-(tert-Butyl)-5-(hydroxymethyl)pyridine | Thionyl chloride (SOCl₂) | Toluene, Dichloromethane (DCM) | - Good selectivity and high yields.- Gaseous HCl and SO₂ byproducts need to be scrubbed.- The precursor alcohol needs to be synthesized separately. |

| Picoline Chlorination | 3-tert-Butyl-5-methylpyridine | N-Chlorosuccinimide (NCS), Chlorine gas (Cl₂) | Carbon tetrachloride (CCl₄), Acetic acid | - Potential for over-chlorination, leading to purification challenges.- Requires radical initiation (e.g., UV light or AIBN).- Direct use of chlorine gas requires specialized equipment. |

For the synthesis of this compound, the chlorination of 3-(tert-butyl)-5-(hydroxymethyl)pyridine with thionyl chloride represents a more reliable and scalable approach for research purposes. The precursor alcohol can be prepared from a suitable starting material, such as 5-bromo-3-tert-butylpyridine, via a Grignard reaction followed by formylation and reduction, or through other established methods for pyridine functionalization.

A scalable synthesis of a related compound, 2,3-bis(chloromethyl)pyridine (B1602016) hydrochloride, was developed using thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in toluene. This process was found to be safe and efficient for producing multi-kilogram quantities of the product. Reaction calorimetry was employed to assess the safety of the chlorination procedure, identifying potentially hazardous incompatibilities between thionyl chloride and certain solvents like methyl tert-butyl ether (MTBE) baranlab.org.

Table 2: Example of a Scalable Chlorination of a Pyridinemethanol Derivative

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| 2,3-Pyridinedimethanol | Thionyl chloride, DMF (cat.) | Toluene | Not specified | Not specified | baranlab.org |

| 3-Pyridinemethanol | Thionyl chloride | Not specified | Not specified | High | google.com |

The purification of this compound hydrochloride on a larger scale would typically involve crystallization or precipitation from a suitable solvent system to remove impurities. The choice of solvent is crucial to ensure high recovery of the desired product in good purity.

Chemical Reactivity and Mechanistic Pathways of 3 Tert Butyl 5 Chloromethyl Pyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl group is a good leaving group, making this position susceptible to attack by a wide array of nucleophiles. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of diverse functional groups.

Reactivity with Oxygen-Centered Nucleophiles (e.g., Hydrolysis, Etherification, Esterification)

Oxygen-centered nucleophiles readily react with 3-(tert-Butyl)-5-(chloromethyl)pyridine to form ethers and esters. For instance, in the presence of a base, phenols and alcohols can displace the chloride to yield the corresponding pyridinylmethyl ethers. A study on the base-catalyzed alkylation of p-tert-butylcalix pearson.comarene with a similar compound, 2-(chloromethyl)pyridine (B1213738) hydrochloride, demonstrated the formation of complex mixtures of pyridinyl homologues, highlighting the reactivity of the chloromethylpyridine moiety in etherification reactions. acs.orgacs.org The choice of base and reaction conditions can influence the regioselectivity of such reactions. acs.orgacs.org

| Nucleophile | Product Type | General Reaction Conditions |

| Water (Hydrolysis) | Alcohol | Typically requires heating, may be acid or base-catalyzed. |

| Alcohol (ROH) | Ether | Base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF). |

| Carboxylate (RCOO-) | Ester | Often carried out with the salt of the carboxylic acid in a polar aprotic solvent. |

Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amination, Formation of Quaternary Ammonium (B1175870) Salts)

Nitrogen-containing nucleophiles, such as amines, react with this compound to form substituted amines. Primary and secondary amines will yield secondary and tertiary amines, respectively. Tertiary amines will react to form quaternary ammonium salts. wikipedia.org These salts have applications as disinfectants, surfactants, and phase-transfer catalysts. wikipedia.org The synthesis of quaternary ammonium salts often involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.org Microwave-assisted synthesis has been shown to be an efficient method for producing quinolinium and sulfoindolenium quaternary ammonium salts. nih.gov

| Nucleophile | Product Type | Key Features |

| Ammonia (B1221849) (NH3) | Primary Amine | Forms the corresponding aminomethylpyridine. |

| Primary Amine (RNH2) | Secondary Amine | Yields N-substituted pyridinylmethylamines. |

| Secondary Amine (R2NH) | Tertiary Amine | Produces N,N-disubstituted pyridinylmethylamines. |

| Tertiary Amine (R3N) | Quaternary Ammonium Salt | Results in a permanently charged cation. wikipedia.org |

Reactivity with Sulfur-Centered Nucleophiles (e.g., Thiolation, Sulfide (B99878) Formation)

Sulfur-based nucleophiles, such as thiols and sulfide ions, are also effective in displacing the chloride from the chloromethyl group. These reactions lead to the formation of thioethers (sulfides) and are analogous to the etherification reactions with oxygen nucleophiles.

Reactivity with Carbon-Centered Nucleophiles (e.g., Cyanation, Wittig Reactions, Grignard Reagents, Alkylations)

A variety of carbon-centered nucleophiles can be employed to form new carbon-carbon bonds, significantly extending the molecular framework.

Cyanation: The displacement of the chloride by a cyanide ion (CN⁻) provides a route to the corresponding acetonitrile (B52724) derivative. Palladium-catalyzed cyanation methods are often employed for their efficiency and functional group tolerance, using sources like K4[Fe(CN)6] or Zn(CN)2. mit.eduresearchgate.netarkat-usa.org These reactions can often be carried out under relatively mild conditions. researchgate.net

Wittig Reactions: The chloromethyl group can be converted into a phosphonium (B103445) salt by reaction with a phosphine (B1218219), typically triphenylphosphine. masterorganicchemistry.commnstate.edu This phosphonium salt can then be deprotonated with a strong base to form a Wittig reagent (a phosphorus ylide). masterorganicchemistry.commnstate.edulibretexts.org This ylide can then react with aldehydes or ketones to produce alkenes, with the double bond's location being precisely controlled. masterorganicchemistry.comlibretexts.orgwikipedia.org

Grignard Reagents: While Grignard reagents are typically prepared from alkyl or aryl halides and magnesium, their reaction with this compound would involve the Grignard reagent acting as a potent carbon-centered nucleophile. For example, a Grignard reagent like phenylmagnesium bromide could react to form 3-(tert-Butyl)-5-(phenylethyl)pyridine. However, the high reactivity of Grignard reagents also means they are strong bases, which can lead to side reactions. mnstate.edu The synthesis of sterically hindered Grignard reagents, such as tert-butylmagnesium chloride, can be challenging. stackexchange.comreddit.com

Alkylations: Other carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or other stabilized carbanions, can also displace the chloride, leading to the formation of a new C-C bond and the introduction of a variety of alkyl groups.

| Nucleophile | Intermediate/Reagent | Final Product Type |

| Cyanide (CN⁻) | N/A | Nitrile |

| Triphenylphosphine (PPh3) then Base | Wittig Reagent | Alkene (after reaction with carbonyl) |

| Grignard Reagent (RMgX) | N/A | Alkylated Pyridine (B92270) |

| Enolates | N/A | C-Alkylated Product |

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.org

Analysis of Regioselectivity and Steric Hindrance from the tert-Butyl Substituent

When EAS does occur on a substituted pyridine, the position of substitution is directed by the existing substituents. The tert-butyl group is an electron-donating group and would typically direct incoming electrophiles to the ortho and para positions. However, in the case of this compound, the situation is more complex.

The pyridine nitrogen strongly directs electrophilic substitution to the 3- and 5-positions. youtube.com The existing tert-butyl group at the 3-position and the chloromethyl group at the 5-position already occupy these sites.

The large steric bulk of the tert-butyl group presents significant steric hindrance. stackexchange.comacs.orglibretexts.org This steric hindrance would likely disfavor substitution at the adjacent 2- and 4-positions. Therefore, electrophilic aromatic substitution on this compound is expected to be very difficult and, if it were to occur, would likely be slow and require harsh reaction conditions. The most probable, though still unfavorable, positions for substitution would be C-2, C-4, and C-6, with the large tert-butyl group sterically hindering the approach to C-2 and C-4.

Metal-Mediated Transformations and Cross-Coupling Reactions

Investigation of Suzuki, Sonogashira, and Heck Type Reactions Utilizing the Chloromethyl Moiety

The chloromethyl group of this compound is a benzylic-type halide, which can participate in various cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: While not a typical substrate, benzylic chlorides can undergo Suzuki coupling reactions. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. For the chloromethyl group, this would lead to the formation of a new carbon-carbon bond at the methylene (B1212753) position.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orgmdpi.com Benzylic halides can also be employed in Sonogashira couplings, providing a route to propargyl-substituted pyridines. The reaction is typically carried out under mild conditions. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium catalyst and a base, to form a substituted alkene. wikipedia.orgmdpi.comorganic-chemistry.org Benzylic chlorides have been successfully used in Heck-type reactions with various alkenes. mit.edu This provides a method for the vinylation of the chloromethyl group.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Organoboron compound (e.g., boronic acid) | Palladium catalyst, Base | Diaryl- or Aryl-heteroaryl-methane derivative |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Propargyl-substituted pyridine |

| Heck | Alkene | Palladium catalyst, Base | Allyl-substituted pyridine |

C-H Activation Strategies for Further Functionalization of the Pyridine Ring

Direct C-H activation has emerged as a powerful strategy for the functionalization of pyridine rings, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov For this compound, C-H activation could potentially occur at the 2-, 4-, or 6-positions. The regioselectivity of such reactions is influenced by both electronic and steric factors. nih.gov

Transition metal catalysts, including those based on palladium, rhodium, and iridium, are commonly employed for C-H activation. acs.orgbeilstein-journals.org The presence of the tert-butyl group at the 3-position may sterically hinder activation at the adjacent 2- and 4-positions. However, the electronic properties of the substituents also play a crucial role. nih.gov The development of directing groups can also be utilized to control the regioselectivity of C-H functionalization. nih.gov

Recent advances have demonstrated the C-H arylation of electron-deficient pyridines with high regioselectivity. nih.gov For 3-substituted pyridines, C4-arylation is often favored. nih.gov This suggests that for this compound, functionalization at the 4-position via C-H activation could be a viable synthetic route.

Reduction and Oxidation Reactions of the Compound

Selective Reduction of the Chloromethyl Group to Methyl

The selective reduction of the chloromethyl group to a methyl group can be achieved through various methods. Catalytic hydrogenation is a common approach for the hydrodechlorination of benzylic chlorides. nih.govcsic.es Catalysts such as palladium on carbon (Pd/C) are often effective for this transformation. researchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas.

Alternative reducing agents can also be employed. For instance, systems like samarium diiodide in the presence of a proton source have been shown to reduce pyridine derivatives. clockss.org Additionally, phosphonic acid in the presence of iodine has been reported for the reduction of benzyl (B1604629) halides. rsc.org The choice of reducing agent and reaction conditions is crucial to ensure the selectivity of the reduction of the chloromethyl group without affecting the pyridine ring or the tert-butyl group.

Oxidation of the Pyridine Nitrogen to N-Oxides

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. arkat-usa.orgscripps.edu This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. tandfonline.comtandfonline.comacs.org The reaction is generally carried out in a suitable solvent such as dichloromethane (B109758). google.com

Other oxidizing agents that can be used for the N-oxidation of pyridines include hydrogen peroxide in acetic acid and sodium perborate. tandfonline.com The resulting N-oxide is a stable, dipolar species. chemtube3d.com The formation of the N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to certain substitution reactions. wikipedia.org

Table 3: Summary of Reduction and Oxidation Reactions

| Reaction | Reagent(s) | Product |

| Selective Reduction of Chloromethyl Group | H₂, Pd/C | 3-(tert-Butyl)-5-methylpyridine |

| Oxidation of Pyridine Nitrogen | m-CPBA | This compound N-oxide |

Rearrangement Reactions and Unusual Chemical Transformations

The structure of this compound, featuring a pyridine ring with a sterically demanding tert-butyl group and a reactive chloromethyl side chain, is generally stable under standard conditions. However, rearrangement reactions could potentially be induced under specific, high-energy conditions or through reactive intermediates.

Potential, though not specifically documented, transformations could include:

Sommelet–Hauser Rearrangement: While classic examples involve benzyl quaternary ammonium salts, analogous rearrangements in pyridine systems containing a benzylic-like halide are conceivable. This would require the formation of a pyridinium (B92312) ylide intermediate, which could then undergo a researchgate.netkcl.ac.uk-sigmatropic rearrangement.

Ring Expansion/Contraction: Under pyrolytic conditions or upon treatment with potent reagents like cyanide ions, similar chloromethyl-dihydropyridine systems have been shown to undergo ring expansion to form azepines. rsc.org

Boekelheide Reaction Analogue: The Boekelheide reaction involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. wikipedia.org If this compound were first converted to its N-oxide, subsequent treatment with reagents like trifluoroacetic anhydride (B1165640) could potentially lead to rearranged products.

Unusual transformations might also arise from reactions with strong bases, which could deprotonate the chloromethyl group to form a transient carbene or carbenoid species, leading to unexpected cyclization or insertion products.

Detailed Mechanistic Investigations of Key Transformations

To rigorously determine the reaction mechanisms for a compound like this compound, several experimental techniques are employed. The primary reaction of interest for this molecule is nucleophilic substitution at the chloromethyl carbon.

Kinetic studies are fundamental to understanding whether a reaction proceeds through, for example, an S_N1 (unimolecular) or S_N2 (bimolecular) pathway. By systematically varying the concentrations of the substrate and the nucleophile and measuring the initial reaction rate, the reaction order with respect to each component can be determined.

For the reaction of this compound with a nucleophile (Nu⁻):

A first-order dependence on the substrate and a zero-order dependence on the nucleophile would suggest an S_N1 mechanism, proceeding through a stable pyridyl-methyl carbocation.

A first-order dependence on both the substrate and the nucleophile would indicate an S_N2 mechanism, involving a direct backside attack by the nucleophile.

The following table illustrates hypothetical data from such a kinetic study, which would be used to determine the rate law for the substitution reaction.

| Experiment | Initial [Substrate] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, doubling the substrate concentration doubles the rate (Exp. 1 vs. 2), and doubling the nucleophile concentration also doubles the rate (Exp. 1 vs. 3). This indicates a first-order dependence on both reactants, suggesting an S_N2 mechanism with a rate law of: Rate = k[Substrate][Nu⁻].

Real-time monitoring of a reaction provides invaluable information about the formation of intermediates and products. Techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. researchgate.net

¹H NMR Spectroscopy: To monitor a substitution reaction, the reaction would be carried out directly in an NMR tube. Key spectral changes would be observed, for instance, the disappearance of the singlet corresponding to the chloromethyl protons (–CH₂Cl) around 4.6 ppm and the concurrent appearance of a new singlet for the product's methylene protons (–CH₂Nu) at a different chemical shift.

FTIR Spectroscopy: Using an in-situ IR probe, the reaction can be monitored by tracking the disappearance of the C-Cl stretching vibration (typically 650-850 cm⁻¹) and the appearance of new vibrational bands corresponding to the product. nih.gov

Isotopic labeling is a definitive method for tracing the path of atoms through a reaction mechanism. researchgate.netkcl.ac.ukresearchgate.netnih.gov For pyridine derivatives, this has been used to understand complex transformations. nih.gov

In the context of this compound, several experiments could be designed:

¹³C Labeling: Synthesizing the molecule with a ¹³C label at the chloromethyl carbon (–¹³CH₂Cl) would be crucial for studying potential rearrangement reactions. If a rearrangement occurs, the position of the ¹³C label in the final product, as determined by ¹³C NMR or mass spectrometry, would reveal whether the chloromethyl group migrated and to which position.

¹⁵N Labeling: To investigate mechanisms involving the pyridine ring itself, such as ring-opening and closing, the nitrogen atom could be replaced with its heavier isotope, ¹⁵N. nih.gov A recently developed method allows for the conversion of ¹⁴N-pyridines into their ¹⁵N-isotopologs by a ring-opening/ring-closing sequence involving Zincke imine intermediates. nih.gov Applying this to this compound could help elucidate complex pathways.

These established methodologies, while not yet extensively reported for this specific compound, form the basis for the detailed mechanistic investigation of its chemical transformations.

Derivatization Strategies and Synthesis of Analogs Based on the 3 Tert Butyl 5 Chloromethyl Pyridine Scaffold

Rational Design Principles for Novel Derivatives with Tuned Reactivity

The rational design of new molecules from the 3-(tert-butyl)-5-(chloromethyl)pyridine core is guided by understanding the interplay of its structural features. The reactivity of the scaffold is primarily dictated by three components: the nucleophilic pyridine (B92270) nitrogen, the electrophilic benzylic carbon of the chloromethyl group, and the aromatic pyridine ring.

Steric and Electronic Effects of the tert-Butyl Group : The tert-butyl group is a large, sterically demanding substituent. rsc.org Its presence at the 3-position sterically hinders the adjacent C2 and C4 positions of the pyridine ring, which can direct the approach of reagents in substitution reactions. Electronically, the tert-butyl group is weakly electron-donating through an inductive effect. This increases the electron density on the pyridine ring, enhancing the nucleophilicity and basicity of the ring nitrogen compared to unsubstituted pyridine. This activation facilitates reactions such as N-oxidation.

Reactivity of the Chloromethyl Group : The chloromethyl group at the 5-position serves as a key handle for derivatization. The carbon atom is electrophilic and susceptible to nucleophilic substitution (SN1/SN2 type reactions). This allows for the introduction of a vast array of functional groups by reacting it with various nucleophiles. The reactivity of this group is influenced by the electronic nature of the pyridine ring.

The Pyridine Ring as a Scaffold : The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to aromatic substitution reactions. It is generally resistant to electrophilic aromatic substitution unless strongly activating groups are present. Conversely, it is more amenable to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6).

These principles allow chemists to design derivatives by selecting reagents that will react predictably at a specific site on the molecule, enabling the synthesis of analogs with fine-tuned steric and electronic properties for various applications.

Synthesis of Pyridine N-Oxide Derivatives

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic properties of the molecule, turning the N-oxide oxygen into a strong electron-donating group via resonance. This modification can increase the reactivity of the ring towards electrophilic substitution, particularly at the C4 position. arkat-usa.org

The synthesis of the N-oxide derivative of this compound can be achieved using common oxidizing agents. A widely used method involves the reaction of the parent pyridine with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758) (DCM). arkat-usa.orggoogle.com Another common procedure employs hydrogen peroxide in the presence of an acid, such as acetic acid. arkat-usa.orglookchem.com The electron-donating nature of the tert-butyl group facilitates the electrophilic attack of the oxidizing agent on the pyridine nitrogen, typically leading to high yields of the corresponding N-oxide. arkat-usa.org

Table 1: Common Reagents for Pyridine N-Oxidation

| Oxidizing Agent System | Typical Solvent | Reference |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | google.com |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | arkat-usa.org |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | Dichloromethane (DCM) | mdpi.com |

Preparation of Quaternary Pyridinium (B92312) Salts and Betaines

The chloromethyl group on the this compound scaffold is an effective alkylating agent, enabling the straightforward synthesis of quaternary pyridinium salts. nih.gov These cationic compounds are formed through the reaction of the chloromethyl group with a wide range of nucleophiles, particularly tertiary amines, phosphines, or sulfides.

In a typical synthesis, this compound is reacted with a nucleophile, such as trimethylamine (B31210) or pyridine, in a suitable solvent like acetone (B3395972) or ethanol. nih.govsrce.hr The reaction, often performed under reflux, results in the formation of a quaternary ammonium (B1175870) or pyridinium salt, where the nucleophile has displaced the chloride ion and formed a new C-N bond. researchgate.net This method is versatile and can be applied to create a large library of derivatives with different N-substituents. rsc.org

Betaines, which are neutral molecules with a positive and a negative charge on different, non-adjacent atoms, can be synthesized from these quaternary salts if the introduced nucleophile contains an acidic proton. For example, reacting the chloromethylpyridine with an amino acid ester, followed by hydrolysis of the ester, could yield a pyridinium-substituted amino acid, a type of betaine, at its isoelectric point.

Table 2: Examples of Quaternization Reactions

| Nucleophile | Product Type | General Structure of Cation |

|---|---|---|

| Trimethylamine (NMe₃) | Quaternary Ammonium Salt | R-CH₂-N⁺(CH₃)₃ |

| Pyridine | Quaternary Pyridinium Salt | R-CH₂-N⁺C₅H₅ |

| Triphenylphosphine (PPh₃) | Quaternary Phosphonium (B103445) Salt | R-CH₂-P⁺(C₆H₅)₃ |

| Dimethyl sulfide (B99878) (SMe₂) | Quaternary Sulfonium Salt | R-CH₂-S⁺(CH₃)₂ |

R = (3-tert-butyl-pyridin-5-yl)

Construction of Fused Heterocyclic Systems Utilizing the Chloromethyl Group

The reactive chloromethyl group is a valuable starting point for constructing fused heterocyclic systems, where an additional ring is annulated onto the pyridine scaffold. This can be achieved through intramolecular or intermolecular cyclization strategies.

One common approach involves a two-step process. First, the chloromethyl group is reacted with a nucleophile that contains another reactive site. For example, reaction with 2-aminothiophenol (B119425) would yield an intermediate N-((3-(tert-butyl)pyridin-5-yl)methyl)-2-aminothiophenol. This intermediate can then undergo an acid-catalyzed intramolecular cyclization (e.g., Pictet-Spengler type reaction) to form a fused thiazole-containing system.

Alternatively, multi-component reactions can be employed. A three-component reaction could potentially involve this compound, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source to construct a fused dihydropyridine (B1217469) ring. nih.govrsc.org The chloromethyl group can act as an electrophile to initiate the cascade of bond-forming events required for ring closure. Such strategies are powerful tools for rapidly building molecular complexity from a simple precursor. rsc.org The choice of reaction partner and conditions determines the size and type of the fused heterocyclic ring. acdlabs.com

Synthesis of Pyridine-Based Ligands and Chelating Agents

Pyridine-containing molecules are fundamental components of ligands used in coordination chemistry due to the ability of the nitrogen lone pair to coordinate with metal ions. researchgate.net this compound is an excellent precursor for synthesizing more complex multidentate ligands and chelating agents, which have multiple donor atoms capable of binding to a single metal center. researchgate.net

A prevalent strategy involves using the chloromethyl group to covalently attach the pyridine moiety to a pre-existing ligand backbone. rsc.org For instance, reacting two equivalents of this compound with a primary amine such as ethylenediamine (B42938) would result in a tetradentate N4 ligand. A well-established method is the reaction with di(2-picolyl)amine, where the secondary amine displaces the chloride to form a tripodal ligand with three pyridine nitrogen donors. nih.gov

These synthetic routes allow for the creation of ligands with varied denticity, donor atom types (e.g., N, O, S), and steric profiles, which can then be used to form stable complexes with a wide range of transition metals. mdpi.comresearchgate.net

Table 3: Synthesis of Potential Polydentate Ligands

| Amine Precursor | Resulting Ligand Type | Potential Donor Atoms |

|---|---|---|

| Ethylenediamine | N,N'-bis((3-tert-butylpyridin-5-yl)methyl)ethane-1,2-diamine | N, N, N', N' |

| Di(2-picolyl)amine | N,N-bis(2-pyridinylmethyl)-1-(3-tert-butyl-5-pyridinyl)methanamine | N(amine), N(py), N(py), N(py) |

Introduction of Additional Functionalities on the Pyridine Ring and Side Chain

Further diversification of the this compound scaffold can be achieved by introducing additional functional groups onto either the side chain or the pyridine ring itself.

Side Chain Functionalization : The chlorine atom of the chloromethyl group is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the synthesis of a wide range of derivatives with different functionalities at the 5-position side chain. Examples of such transformations include:

Hydrolysis : Reaction with water or hydroxide (B78521) to form the corresponding alcohol, (3-(tert-butyl)pyridin-5-yl)methanol.

Alkoxylation : Reaction with alkoxides (e.g., sodium methoxide) to produce ethers.

Cyanation : Reaction with sodium or potassium cyanide to yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azidation : Reaction with sodium azide (B81097) to form an azidomethyl derivative, a precursor for amines or triazoles.

Pyridine Ring Functionalization : Modifying the pyridine ring is more challenging due to its inherent electron-deficient nature. acs.org However, specific reactions are possible. The N-oxide derivative, as discussed in section 4.2, can be used as an intermediate to facilitate electrophilic substitution. Direct C-H functionalization methods are also emerging as powerful tools. For instance, selective trifluoromethylation at the 3-position of pyridine rings has been achieved through nucleophilic activation via hydrosilylation, suggesting that C-H functionalization at other positions on the this compound ring may be feasible with appropriate methodologies. elsevierpure.com

Exploration of Structure-Reactivity Relationships within a Series of Analogs

Studying the structure-reactivity relationships (SRRs) within a series of analogs derived from this compound provides critical insights into how molecular modifications influence chemical behavior. By systematically altering specific parts of the molecule and observing the resulting changes in reactivity, a predictive understanding can be developed.

For instance, a series of analogs could be synthesized where the tert-butyl group at the 3-position is replaced with other alkyl groups (e.g., methyl, isopropyl) or with electron-withdrawing groups (e.g., trifluoromethyl). nih.gov Comparing the rates of N-oxidation or quaternization reactions across this series would reveal the electronic and steric effects of the C3-substituent on the reactivity of the pyridine nitrogen and the chloromethyl group. An electron-donating group is expected to increase the rate of N-oxidation, while a bulky group may sterically hinder the approach of reagents. mdpi.com

Similarly, a series could be prepared by varying the leaving group on the side chain (e.g., -Cl, -Br, -I, -OTs). The rate of nucleophilic substitution at this position would be expected to follow the order of leaving group ability (I > Br > Cl). These systematic studies are essential for optimizing the reactivity of the scaffold for specific synthetic applications.

Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis and Catalysis

Utilization as an Intermediate for Complex Heterocyclic Structures

The reactive chloromethyl group (-CH₂Cl) on the pyridine (B92270) ring serves as a potent electrophilic site, enabling facile nucleophilic substitution reactions. This reactivity is fundamental to its role in the synthesis of more complex heterocyclic structures through annulation and cyclization strategies. Organic chemists utilize this "handle" to introduce the 3-tert-butyl-pyridin-5-yl)methyl moiety into new molecular frameworks.

For instance, this compound is a key precursor for creating fused heterocyclic systems. Research has shown its application in synthesizing substituted 1,2,4-triazolo[3,4-a]phthalazine derivatives, which are investigated as GABA alpha 5 ligands. chiralen.com In these syntheses, the chloromethyl group reacts with a nucleophilic center on another heterocyclic precursor, leading to the formation of a new carbon-nitrogen or carbon-carbon bond that stitches the molecular fragments together. Another example includes its use in the molecular sieves-assisted synthesis of novel 3-chloromethyl-5-substituted pyridyl- chiralen.combiosynth.com-oxadiazoles, where the chloromethyl group is incorporated into the final structure. researchgate.net

The general synthetic approach is summarized in the table below:

| Precursor | Reagent/Condition | Resulting Heterocycle | Reference |

| 3-(tert-Butyl)-5-(chloromethyl)pyridine | Phthalazine derivatives | 1,2,4-Triazolo[3,4-a]phthalazine | chiralen.com |

| This compound | Substituted amidoximes / Molecular sieves | 3-((3-(tert-butyl)pyridin-5-yl)methyl)-5-substituted-1,2,4-oxadiazole | researchgate.net |

These reactions highlight how the compound acts as a reliable building block for elaborating simpler rings into polycyclic and more functionally diverse heterocyclic systems.

Precursor in the Total Synthesis of Natural Products and Bio-Inspired Molecules

While the total synthesis of natural products often involves the development of novel synthetic strategies to construct complex molecular architectures, the use of functionalized pyridine building blocks is a common theme. epfl.chepfl.chvdoc.pub The structural motif of a substituted pyridine ring is present in numerous alkaloids and other biologically active natural products. vdoc.pub

This compound, with its specific substitution pattern, represents a potential starting material for segments of such complex molecules. The chloromethyl group allows for chain extension or linkage to other parts of a target molecule, while the tert-butyl group can serve to direct stereochemistry or lock specific conformations due to its steric bulk. Although specific examples detailing the use of this compound in the completed total synthesis of a natural product are not prominently featured in broad surveys, its utility can be inferred from synthetic strategies targeting complex alkaloids where functionalized pyridines are key intermediates. nih.govoapen.org The principles of retrosynthetic analysis often lead to the identification of such commercially available or readily synthesized fragments as logical starting points for complex synthetic campaigns. epfl.ch

Application in Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. mdpi.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov

Pyridine derivatives are frequently employed in MCRs to assemble complex molecular scaffolds. chemistryviews.orgnih.gov The electrophilic chloromethyl group and the nucleophilic pyridine nitrogen of this compound make it a suitable candidate for participation in MCRs. For example, the chloromethyl group could react with a nucleophile generated in situ, while the pyridine ring itself could be involved in cyclization steps. One can envision its use in variations of the Hantzsch pyridine synthesis or other MCRs that produce fused pyridine systems. mdpi.com While specific literature explicitly detailing the use of this compound in a named MCR is not widespread, its functional group array is well-suited for the design of novel MCRs aimed at creating complex, drug-like scaffolds. rug.nl

Use in the Synthesis of Ligands for Asymmetric Catalysis

The creation of effective chiral ligands is paramount to the field of asymmetric catalysis, which seeks to produce enantiomerically pure compounds. researchgate.net Pyridine-containing ligands are common in transition-metal catalysis due to the ability of the nitrogen atom to coordinate strongly to metal centers. mdpi.com

This compound is an attractive precursor for chiral ligands. The chloromethyl group provides a convenient attachment point for linking the pyridine scaffold to a chiral backbone, such as a BINOL or a chiral amine. mdpi.com The tert-butyl group provides significant steric hindrance, which can be crucial for creating a well-defined chiral pocket around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction. The synthesis of novel tridentate ligands has been described where functionalized chloro- and bromo-aromatics are key starting materials for building up the ligand framework through cross-coupling reactions. The reactivity of the chloromethyl group allows for its conversion into other functional groups (e.g., phosphines, amines, or alcohols) that can act as additional coordinating sites for the metal.

Examples of Ligand Synthesis Steps:

Nucleophilic Substitution: Reaction of the chloromethyl group with a chiral alcohol to form an ether linkage.

Phosphine (B1218219) Introduction: Reaction with a lithium phosphide (B1233454) salt (e.g., LiPPh₂) to install a phosphine group.

Amine Installation: Reaction with a chiral amine to form a new secondary or tertiary amine center.

The modular nature of this approach allows for the systematic tuning of the ligand's electronic and steric properties to optimize catalytic performance.

Role in Organocatalysis and Metal-Free Catalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to traditional metal-based catalysis. Pyridine and its derivatives are prominent organocatalysts, typically functioning as nucleophilic or basic catalysts. The nitrogen atom's lone pair of electrons can initiate catalytic cycles, for example, by activating acyl groups in acylation reactions (similar to 4-dimethylaminopyridine, DMAP).

While not a classic organocatalyst itself, this compound can be readily converted into derivatives that function in organocatalysis or metal-free systems. nih.gov For example, reaction of the chloromethyl group with a chiral secondary amine could yield a tertiary amine that can act as a chiral base or nucleophilic catalyst. Furthermore, the pyridine nitrogen itself can be quaternized to form pyridinium (B92312) salts. Chiral pyridinium salts have been employed as phase-transfer catalysts or as precursors to N-heterocyclic carbenes (NHCs), a highly influential class of organocatalysts. The steric bulk of the tert-butyl group could play a significant role in influencing the stereochemical outcome of reactions catalyzed by such derivatives.

Development of Novel Polymeric or Supramolecular Materials via Compound Incorporation

The precise arrangement of molecular components into larger, well-ordered structures is the foundation of materials science. Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, while polymer chemistry links monomers via covalent bonds. rsc.org Pyridine-based units, particularly terpyridines, are widely used in supramolecular chemistry due to their ability to form stable complexes with metal ions, driving the self-assembly of intricate architectures like prisms and metallopolymers. researchgate.netnih.gov

This compound is a suitable monomer or functionalizing agent for incorporation into such materials.

In Polymer Science: The chloromethyl group can be converted into a polymerizable group, such as a vinyl or styrenyl moiety, through standard organic transformations. The resulting monomer can then be copolymerized with other monomers to introduce the functional pyridine unit into the polymer backbone or as a side chain. Alternatively, the chloromethyl group can be used to initiate certain types of polymerization or to functionalize existing polymers through post-polymerization modification.

In Supramolecular Chemistry: The compound can be used as a building block for larger, more complex ligands. For example, it could be coupled with other pyridine-containing molecules to synthesize multidentate ligands capable of forming complex supramolecular structures upon coordination with metal ions. tue.nl The tert-butyl group can influence the solubility and packing of the resulting materials. mdpi.com

The functional handle provided by the chloromethyl group enables chemists to covalently integrate the 3-tert-butylpyridine motif into a wide array of polymeric and supramolecular systems, thereby imparting specific electronic, steric, or metal-coordinating properties to the final material.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural analysis of organic molecules in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For 3-(tert-Butyl)-5-(chloromethyl)pyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the pyridine (B92270) ring. The tert-butyl and chloromethyl groups exhibit characteristic singlet signals due to the absence of adjacent protons.

The protons on the pyridine ring (H-2, H-4, and H-6) are expected to appear as distinct signals in the downfield region, typically between 7.0 and 9.0 ppm, a characteristic of aromatic protons in electron-deficient pyridine systems. modgraph.co.uk The chemical shift of each proton is influenced by the electronic effects of the substituents. The tert-butyl group, being an electron-donating group, will cause a slight upfield shift for nearby protons, while the nitrogen atom and the chloromethyl group will have a deshielding effect, shifting the signals of adjacent protons downfield.

The chloromethyl protons are expected to appear as a singlet at approximately 4.5-5.0 ppm. The nine equivalent protons of the tert-butyl group will also produce a sharp singlet, typically around 1.3 ppm.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | d | ~2.0 |

| H-4 | ~7.7 | t | ~2.0 |

| H-6 | ~8.6 | d | ~2.0 |

| -CH₂Cl | ~4.6 | s | - |

| -C(CH₃)₃ | ~1.3 | s | - |

Note: The predicted values are based on typical chemical shifts of substituted pyridines and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range (0-220 ppm) compared to ¹H NMR, which often allows for the resolution of all carbon signals. oregonstate.edu

The pyridine ring carbons are expected in the aromatic region of the spectrum, typically between 120 and 160 ppm. The carbon atom attached to the nitrogen (C-2 and C-6) will be the most downfield shifted. The quaternary carbons, C-3 and C-5, which are bonded to the tert-butyl and chloromethyl groups respectively, can be identified by their lower intensity and the absence of a signal in DEPT-135 experiments. The quaternary carbon of the tert-butyl group will appear around 30-40 ppm, while the methyl carbons of the tert-butyl group will be observed further upfield. The chloromethyl carbon signal is expected in the range of 40-50 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~158 |

| C-4 | ~135 |

| C-5 | ~138 |

| C-6 | ~148 |

| -C H₂Cl | ~45 |

| -C (CH₃)₃ | ~35 |

| -C(C H₃)₃ | ~30 |

Note: These are predicted values and are subject to variation based on experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex molecular structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-2, H-4, and H-6), helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the signals of protonated carbons by correlating the proton shifts with their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the tert-butyl protons to C-2, C-3, and C-4, and from the chloromethyl protons to C-4, C-5, and C-6 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could show through-space correlations between the protons of the tert-butyl group and the H-2 and H-4 protons on the pyridine ring, confirming their geometric closeness.

Advanced one-dimensional NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are used to determine the multiplicity of carbon atoms (i.e., whether they are CH, CH₂, or CH₃ groups). libretexts.org

DEPT-90: This experiment only shows signals for CH (methine) carbons. In the case of this compound, the signals for C-2, C-4, and C-6 would be visible.

DEPT-135: This experiment shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in DEPT-135 spectra. For the target molecule, C-2, C-4, C-6, and the methyl carbons of the tert-butyl group would appear as positive peaks, while the chloromethyl carbon would be a negative peak.

These experiments, in conjunction with the standard ¹³C NMR spectrum, provide a definitive assignment of all carbon signals and confirm the presence of the different carbon types within the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This high precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₀H₁₄ClN), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ ion having an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. The experimental HRMS data confirming the calculated exact mass would provide strong evidence for the proposed molecular formula.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Theoretical Exact Mass (m/z) |

| [C₁₀H₁₄³⁵ClN]⁺ | 183.0815 |

| [C₁₀H₁₄³⁷ClN]⁺ | 185.0785 |

Note: These values are calculated based on the most abundant isotopes of each element.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pattern Analysis

The structural elucidation of this compound is significantly aided by mass spectrometry, with Electron Ionization (EI) and Electrospray Ionization (ESI) serving as primary techniques for generating characteristic fragment ions.

Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the molecule, leading to extensive and predictable fragmentation. The resulting mass spectrum typically displays a prominent molecular ion peak (M⁺˙) due to the stability of the aromatic pyridine ring. libretexts.org The fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of stable carbocations.

Key fragmentation pathways for this compound under EI conditions would likely include:

Alpha-Cleavage at the tert-Butyl Group: The most common fragmentation for alkyl-substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺.

Loss of the tert-Butyl Group: Cleavage of the C-C bond between the pyridine ring and the tert-butyl group can lead to the loss of a tert-butyl radical (•C(CH₃)₃), generating an ion at [M-57]⁺.

Cleavage of the Chloromethyl Group: Fragmentation can occur through the loss of a chlorine radical (•Cl) to yield an ion at [M-35]⁺, or through the cleavage of the C-C bond to lose the entire chloromethyl radical (•CH₂Cl), producing an ion at [M-49]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be observable for all chlorine-containing fragments.

Formation of Tropylium-like Ions: Rearrangements common to substituted aromatic rings can also occur, though alpha-cleavage is generally dominant in alkyl-substituted pyridines.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation, primarily producing the protonated molecule, [M+H]⁺. nih.govmdpi.com This is particularly useful for confirming the molecular weight of the compound. The protonation site in substituted pyridines is generally the nitrogen atom of the ring. The primary ion observed for this compound in positive-ion ESI would correspond to an m/z value reflecting its molecular weight plus the mass of a proton.

The table below summarizes the predicted key ions for this compound in EI-MS and ESI-MS.

| Ionization Mode | Ion Species | Predicted m/z (for ³⁵Cl) | Description of Fragment Loss |

|---|---|---|---|

| EI | M⁺˙ | 183 | Molecular Ion |

| EI | [M-15]⁺ | 168 | Loss of a methyl radical (•CH₃) |

| EI | [M-49]⁺ | 134 | Loss of a chloromethyl radical (•CH₂Cl) |

| EI | [M-57]⁺ | 126 | Loss of a tert-butyl radical (•C(CH₃)₃) |

| ESI | [M+H]⁺ | 184 | Protonated Molecule |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Complex Ions

Tandem mass spectrometry (MS/MS) provides an unequivocal method for confirming the structure of this compound by establishing the connectivity of its constituent parts. nih.govnih.gov In a typical MS/MS experiment, the protonated molecule ([M+H]⁺), generated via ESI, is mass-selected in the first stage of the mass spectrometer. This isolated parent ion is then subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are analyzed in the second stage of the mass spectrometer.

This technique allows for the confirmation of proposed structures by observing predictable neutral losses from the parent ion. For the [M+H]⁺ ion of this compound, key fragmentation pathways in an MS/MS experiment would be expected to include:

Neutral Loss of HCl: A common fragmentation pathway for protonated chloromethyl-substituted aromatics, leading to a product ion at [M+H-36]⁺.

Neutral Loss of Isobutylene (B52900): Fragmentation of the tert-butyl group can lead to the loss of a neutral isobutylene molecule, resulting in a product ion at [M+H-56]⁺.

By analyzing the specific fragmentation pattern of the isolated parent ion, MS/MS provides a higher degree of confidence in the structural assignment compared to single-stage MS, helping to distinguish between isomers and confirm the positions of the substituents on the pyridine ring. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. mdpi.comaps.org While IR spectroscopy measures the absorption of infrared radiation due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. Together, they provide a comprehensive vibrational profile of the molecule.

Characteristic Vibrational Frequencies for the Pyridine Ring, C-Cl Bond, and tert-Butyl Group

The vibrational spectrum of this compound is a composite of the characteristic frequencies of its three main structural components.